5-(4-Butoxyphenyl)-1,2-oxazole
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Overview
Description
5-(4-Butoxyphenyl)isoxazole is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides act as dipoles and alkenes or alkynes as dipolarophiles. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of 5-(4-Butoxyphenyl)isoxazole may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of isoxazolines to isoxazoles through dehydrogenation.
Reduction: Reduction of the isoxazole ring to form isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, and acetonitrile under reflux conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Formation of 5-(4-Butoxyphenyl)isoxazole from isoxazolines.
Reduction: Formation of 5-(4-Butoxyphenyl)isoxazoline.
Substitution: Formation of halogenated derivatives and other substituted isoxazoles.
Scientific Research Applications
5-(4-Butoxyphenyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties. It is also studied for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or interact with ion channels to produce anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
4-Butoxyphenylisoxazole: Similar structure but lacks the 5-position substitution.
5-Phenylisoxazole: Lacks the butoxy group, resulting in different chemical properties.
5-(4-Methoxyphenyl)isoxazole: Contains a methoxy group instead of a butoxy group, affecting its reactivity and biological activity.
Uniqueness
5-(4-Butoxyphenyl)isoxazole is unique due to the presence of the butoxy group, which enhances its lipophilicity and ability to interact with hydrophobic biological targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
502651-54-9 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-2-3-10-15-12-6-4-11(5-7-12)13-8-9-14-16-13/h4-9H,2-3,10H2,1H3 |
InChI Key |
RTCYVSYLJFBKLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=NO2 |
Origin of Product |
United States |
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